molecular formula C25H37NO3 B1671551 Epristeride CAS No. 119169-78-7

Epristeride

Cat. No.: B1671551
CAS No.: 119169-78-7
M. Wt: 399.6 g/mol
InChI Key: VAPSMQAHNAZRKC-PQWRYPMOSA-N
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Mechanism of Action

Target of Action

Epristeride primarily targets the enzyme 5α-reductase , specifically the type II isoform . This enzyme is responsible for the conversion of testosterone into its more potent androgen, dihydrotestosterone (DHT) . DHT plays a significant role in the enlargement of the prostate gland .

Mode of Action

This compound is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This unique mechanism of action traps testosterone, preventing its conversion into DHT .

Biochemical Pathways

By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT in the body . This reduction in DHT is particularly beneficial in the context of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland . Elevated levels of DHT are known to contribute to prostate growth, leading to urinary symptoms such as difficulty in urination, increased frequency, and urgency .

Pharmacokinetics

This compound is typically administered orally . It has a high oral bioavailability of 93% , which means a large proportion of the drug reaches the systemic circulation unchanged after oral administration. The elimination half-life of this compound is 26 hours , indicating that it remains in the body for a significant period before being excreted. This allows for sustained action against 5α-reductase.

Result of Action

The primary molecular effect of this compound’s action is the decrease in the production of DHT, an androgen sex hormone, in certain parts of the body like the prostate gland . This leads to a decrease in prostate growth, alleviating symptoms associated with BPH .

Safety and Hazards

Epristeride is used for industrial and scientific research purposes . In case of accidental ingestion or contact, immediate medical attention is required . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Epristeride was under development for the treatment of enlarged prostate, scalp hair loss, and acne in the United States and other countries in the 1990s but did not complete development in these countries . Instead, it was developed and introduced for the treatment of enlarged prostate in China in 2000 . Future research may focus on its potential uses in other androgen-dependent disorders.

Relevant Papers Several papers have been published on this compound, discussing its mechanism of action, synthesis, and potential applications . These include studies on its use as a selective and specific uncompetitive inhibitor of human steroid 5α-reductase isoform 2 , and a comparative study of human steroid 5α-reductase isoforms in prostate and female breast skin tissues .

Biochemical Analysis

Biochemical Properties

Epristeride is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It specifically inhibits the type II isoform of the enzyme, similar to finasteride and turosteride but unlike dutasteride . It binds irreversibly to 5α-reductase and results in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH .

Cellular Effects

This compound has been shown to have significant effects on cellular processes, particularly in the prostate gland. It decreases the production of DHT, an androgen sex hormone, in the prostate gland . This reduction in DHT levels can lead to a decrease in the size of the prostate gland, thereby alleviating symptoms of benign prostatic hyperplasia .

Molecular Mechanism

The molecular mechanism of this compound involves its unique action on the 5α-reductase enzyme. It binds irreversibly to this enzyme, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT in the body .

Dosage Effects in Animal Models

It is known that this compound is a very potent inhibitor of 5α-reductase type II .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts testosterone to DHT. It inhibits the 5α-reductase enzyme, which is responsible for this conversion .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPSMQAHNAZRKC-PQWRYPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048643
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119169-78-7
Record name Epristeride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119169-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epristeride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPRISTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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